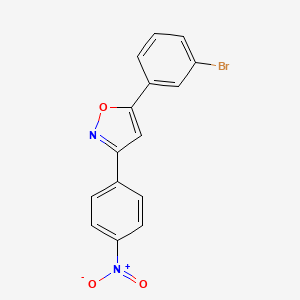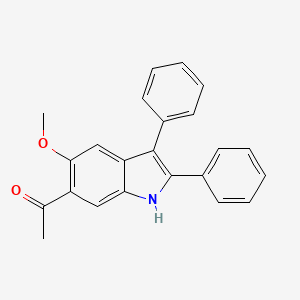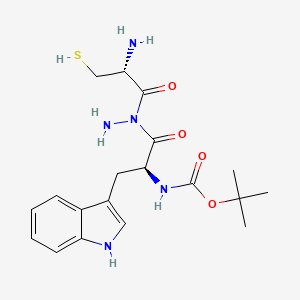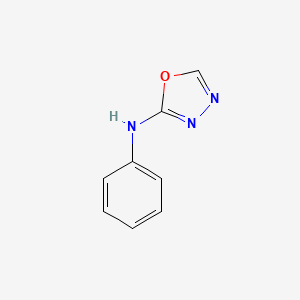
Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- is a heterocyclic compound featuring an isoxazole ring substituted with a 3-bromophenyl group at the 5-position and a 4-nitrophenyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions:
Industrial Production Methods: In an industrial setting, the synthesis might involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.
Substitution: The isoxazole ring can undergo various substitution reactions depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or palladium on carbon.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Isoxazoles: From various substitution reactions on the isoxazole ring.
Chemistry:
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology:
Biological Activity: Investigated for antimicrobial, antifungal, and anticancer properties.
Medicine:
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: Acts as a reactive intermediate in various organic synthesis reactions.
Similar Compounds:
- Isoxazole, 5-phenyl-3-(4-nitrophenyl)-
- Isoxazole, 5-(3-chlorophenyl)-3-(4-nitrophenyl)-
- Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)-
Comparison:
- Structural Differences: The presence of different substituents (e.g., bromine vs. chlorine) can significantly affect the compound’s reactivity and properties.
- Unique Properties: Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- is unique due to the combination of bromine and nitro groups, which can influence its electronic properties and reactivity.
This detailed overview provides a comprehensive understanding of Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
| 651021-74-8 | |
Molekularformel |
C15H9BrN2O3 |
Molekulargewicht |
345.15 g/mol |
IUPAC-Name |
5-(3-bromophenyl)-3-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H9BrN2O3/c16-12-3-1-2-11(8-12)15-9-14(17-21-15)10-4-6-13(7-5-10)18(19)20/h1-9H |
InChI-Schlüssel |
UYFACXVCRJNPBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)

![4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12906889.png)

![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)





